Guanidine, N-(1,1-dimethylethyl)-N'-5-isoquinolinyl-N''-2-thiazolyl-
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Overview
Description
Guanidine, N-(1,1-dimethylethyl)-N’-5-isoquinolinyl-N’'-2-thiazolyl- is a complex organic compound known for its unique structure and diverse applications. This compound features a guanidine core substituted with isoquinolinyl and thiazolyl groups, making it a valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, N-(1,1-dimethylethyl)-N’-5-isoquinolinyl-N’‘-2-thiazolyl- typically involves multi-step organic reactions. One common method includes the reaction of N,N’-di-Boc-guanidine with isoquinoline and thiazole derivatives under controlled conditions. The reaction is often carried out in solvents like dichloromethane or chloroform, with triethylamine as a base and triflic anhydride as an activating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification is usually achieved through techniques like flash column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Guanidine, N-(1,1-dimethylethyl)-N’-5-isoquinolinyl-N’'-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the isoquinolinyl and thiazolyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Guanidine, N-(1,1-dimethylethyl)-N’-5-isoquinolinyl-N’'-2-thiazolyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of Guanidine, N-(1,1-dimethylethyl)-N’-5-isoquinolinyl-N’'-2-thiazolyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can vary depending on the biological context and target molecules.
Comparison with Similar Compounds
Similar Compounds
Guanidine, N-(1,1-dimethylethyl)-N’,N’'-diphenyl-: Similar structure but with phenyl groups instead of isoquinolinyl and thiazolyl groups.
Guanidine, N’‘-(1,1-dimethylethyl)-N,N,N’,N’-tetrakis(1-methylethyl)-: Contains multiple isopropyl groups, differing in steric and electronic properties.
Uniqueness
Guanidine, N-(1,1-dimethylethyl)-N’-5-isoquinolinyl-N’'-2-thiazolyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of isoquinolinyl and thiazolyl groups makes it particularly versatile in various applications, setting it apart from other guanidine derivatives.
Properties
CAS No. |
72041-87-3 |
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Molecular Formula |
C17H19N5S |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-tert-butyl-1-isoquinolin-5-yl-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C17H19N5S/c1-17(2,3)22-15(21-16-19-9-10-23-16)20-14-6-4-5-12-11-18-8-7-13(12)14/h4-11H,1-3H3,(H2,19,20,21,22) |
InChI Key |
SCGZAUANSFOUHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=C(NC1=CC=CC2=C1C=CN=C2)NC3=NC=CS3 |
Origin of Product |
United States |
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